N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide
Description
N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide is a synthetic compound featuring a 1,2,4-thiadiazole core substituted at the 3-position with an acetamide group and at the 5-position with a phenylmethanesulfonyl (benzylsulfonyl) moiety. The 1,2,4-thiadiazole scaffold is known for its diverse pharmacological applications, including antimicrobial, anticancer, and enzyme-modulating activities .
Properties
CAS No. |
922504-49-2 |
|---|---|
Molecular Formula |
C11H11N3O3S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(5-benzylsulfonyl-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C11H11N3O3S2/c1-8(15)12-10-13-11(18-14-10)19(16,17)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) |
InChI Key |
OWJBCYWRKXZUGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NSC(=N1)S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide typically involves the reaction of benzylsulfonyl chloride with 1,2,4-thiadiazole-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiadiazole derivatives .
Scientific Research Applications
N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide has several scientific research applications:
Medicine: Due to its anticancer properties, it is being studied for its potential use in cancer therapy.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cell proliferation, making it effective against rapidly dividing cancer cells. Additionally, the compound’s sulfonamide group can interact with various proteins and enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The phenylmethanesulfonyl group in the target compound may enhance stability and target binding compared to simpler phenyl or halogenated aryl substituents (e.g., 3,4-dichlorophenyl in Compound 24) . Acetamide vs.
Synthetic Accessibility :
- Derivatives with benzylsulfonyl or halogenated aryl groups (e.g., 4-chlorophenyl in ) are typically synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 68% to 88% . The absence of direct synthetic data for the target compound suggests further optimization may be required.
Thermal Stability: Melting points for 1,2,4-thiadiazole analogs vary widely (132–170°C), influenced by substituent polarity and crystallinity. The phenylmethanesulfonyl group likely elevates the melting point compared to non-sulfonated analogs .
Pharmacological and Functional Comparisons
Anticancer Activity:
- 1,3,4-Thiadiazole vs. 1,2,4-Thiadiazole: While 1,3,4-thiadiazoles (e.g., ) show pronounced antitumor activity, 1,2,4-thiadiazoles with sulfonyl groups (e.g., the target compound) are understudied. Compound 6g (), a triazole-thiadiazole hybrid, demonstrates selective cytotoxicity against breast cancer (IC₅₀ < 10 µM), suggesting that analogous 1,2,4-thiadiazoles may exhibit similar profiles .
Enzyme Modulation:
Anticonvulsant Activity:
- Benzothiazole-Linked Analogs : highlights that acetamide derivatives with benzothiazole moieties exhibit 100% protection in maximal electroshock (MES) models. The target compound’s sulfonyl group may alter blood-brain barrier permeability, warranting further study .
Physicochemical and ADMET Considerations
- Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than thioether or amine substituents, as seen in for related sulfonamides .
Biological Activity
N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiadiazole ring, which is known for its biological activity. The synthesis typically involves the reaction of appropriate thiadiazole derivatives with acetamide under controlled conditions. Various synthetic routes have been reported, emphasizing the importance of substituents on the thiadiazole ring that influence its biological properties.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies have shown that it exhibits potent inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) indicating that the compound is effective against strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. In cell line studies, it has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Case Study:
A notable case study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment. Additionally, flow cytometry analysis confirmed increased apoptotic cell populations.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : It has been shown to reduce ROS levels in cells, thereby mitigating oxidative stress-related damage.
- Gene Expression Regulation : The compound influences the expression of genes associated with cell cycle regulation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
